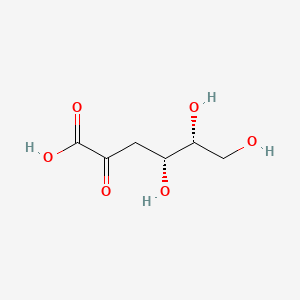

2-Keto-3-deoxy-d-gluconic acid

Vue d'ensemble

Description

2-Keto-3-deoxy-d-gluconic acid, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is a metabolite in the pentose phosphate pathway. It plays a crucial role in the metabolism of glucose and gluconic acid in various microorganisms, including some strains of Pseudomonas and Escherichia coli. This compound is also an important intermediate in the degradation of polygalacturonates in Erwinia chrysanthemi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Keto-3-deoxy-d-gluconic acid can be synthesized enzymatically from d-gluconate using gluconate dehydratase from Thermoproteus tenax. This enzyme can be recombinantly overproduced in Escherichia coli and purified by precipitation steps. The enzyme converts d-gluconate to stereochemically pure this compound, which can then be separated from the protein by ultrafiltration .

Industrial Production Methods: The industrial production of this compound typically involves the enzymatic dehydration of d-gluconate. This process can be carried out with a crude enzyme preparation and the compound is purified on a Dowex 1 formate column and crystallized as a potassium salt .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Keto-3-deoxy-d-gluconic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to form 3-deoxy-d-mannonate using NAD(P)H-dependent reductase.

Oxidation: It can be oxidized in the presence of specific oxidizing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Reduction: NADH or NADPH as electron donors.

Oxidation: Various oxidizing agents depending on the desired product.

Substitution: Specific reagents that facilitate the replacement of functional groups.

Major Products:

Reduction: 3-deoxy-d-mannonate.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Substitution: Products with substituted functional groups.

Applications De Recherche Scientifique

Biological Significance

KDG is involved in several metabolic pathways across different organisms, including bacteria, plants, and animals. Its primary role is as an intermediate metabolite essential for various biochemical processes. In particular, KDG is linked to the degradation of polysaccharides and has been identified in numerous microbial species.

Metabolic Pathways

KDG is produced through the Entner-Doudoroff pathway, which is a key route for glucose metabolism in certain bacteria. This pathway allows organisms to convert hexoses into energy and other metabolites efficiently. The enzymatic conversion of D-gluconate to KDG is catalyzed by gluconate dehydratase, which has been studied for its potential in biotechnological applications .

Biocatalysis

KDG serves as a substrate for various biocatalytic processes. The enzymatic production of KDG from D-gluconate has been optimized using recombinant enzymes from hyperthermophilic archaea, demonstrating a scalable method for producing this compound . This biocatalytic approach not only simplifies the synthesis process but also enhances yield and purity.

Biofuel Production

KDG is a precursor for the synthesis of biofuels. Research indicates that polysaccharides containing KDG can be fermented to produce ethanol and other biofuels. This application highlights the compound's potential in sustainable energy production .

Food Industry

In the food industry, KDG has been identified as a potential biomarker for certain animal products. Its presence in foods such as poultry and pork suggests its utility in tracking dietary intake and enhancing food safety . Additionally, KDG's properties may be leveraged as a natural preservative due to its antimicrobial activity.

Chelating Agent

KDG exhibits chelating properties that can be beneficial in various applications:

- Detergents : Acts as a chelating agent to enhance cleaning efficiency.

- Corrosion Inhibition : Used in formulations to prevent metal corrosion.

- Anti-scaling Agent : Effective in reducing scale formation in industrial processes .

Case Study 1: Production via Filamentous Fungi

A study demonstrated the production of KDG using transformed filamentous fungi through fermentation processes. The research highlighted the advantages of using filamentous fungi over traditional methods, yielding higher concentrations of KDG while minimizing by-products such as D-glyceraldehyde .

| Fungal Strain | KDG Yield (g/L) | By-product Yield (g/L) |

|---|---|---|

| Aspergillus niger NRRL 322 | 15 | 0.5 |

| Aspergillus niger NRRL 328 | 20 | 0.3 |

| Aspergillus niger NRRL 566 | 18 | 0.4 |

Case Study 2: HPLC Quantification

Another study focused on the quantification of KDG using high-performance liquid chromatography (HPLC). The method developed allowed for sensitive detection of KDG in biological samples, demonstrating its feasibility for monitoring metabolic pathways involving this compound .

| Sample Type | KDG Concentration (mM) |

|---|---|

| Wild Type Dickeya dadantii | 10 |

| kduI Mutant | 15 |

| kduD Mutant | 31 |

| kdgK Mutant | 233 |

Mécanisme D'action

2-Keto-3-deoxy-d-gluconic acid exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the pentose phosphate pathway, which generates NADPH and pentoses. In bacteria, it is further converted to pyruvate and d-glyceraldehyde-3-phosphate, which enter the tricarboxylic acid cycle and the lower part of the glycolytic pathway .

Comparaison Avec Des Composés Similaires

- 2-Keto-3-deoxy-6-phosphogluconic acid

- 2-Keto-d-gluconic acid

- 3-Deoxy-d-erythro-2-hexulosonic acid

Comparison: 2-Keto-3-deoxy-d-gluconic acid is unique due to its specific role in the pentose phosphate pathway and its involvement in the metabolism of glucose and gluconic acid in various microorganisms. Its enzymatic synthesis from d-gluconate using gluconate dehydratase is also a distinctive feature .

Activité Biologique

2-Keto-3-deoxy-D-gluconic acid (KDG) is a keto acid that plays a significant role in various metabolic pathways across different organisms. This compound is an intermediate in the metabolism of polysaccharides and has garnered attention for its potential applications in biotechnology and medicine. This article explores the biological activity of KDG, focusing on its synthesis, metabolic roles, and potential therapeutic applications.

KDG is classified as a medium-chain keto acid, characterized by its six-carbon structure. Its chemical formula is . The synthesis of KDG can be achieved through enzymatic processes, particularly via gluconate dehydratase from hyperthermophilic archaea, which converts D-gluconate into KDG efficiently . This method highlights the potential for scalable production suitable for laboratory and industrial applications.

Metabolic Role

KDG is involved in several key metabolic pathways:

- Central Metabolism : It serves as an intermediate in the catabolism of polysaccharides and lipopolysaccharides across all three domains of life (bacteria, archaea, and eukaryotes) .

- Bacterial Polysaccharide Metabolism : KDG is crucial for the metabolism of alginate in certain bacteria, where it is further processed to produce pyruvate and glyceraldehyde-3-phosphate .

Enzymatic Functions

KDG's biological activity is largely mediated through its interaction with specific enzymes:

- KDG Kinase : This enzyme catalyzes the phosphorylation of KDG to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is further metabolized to pyruvate. Studies have shown that recombinant forms of these enzymes can effectively convert KDG into useful metabolites .

- KDPG Aldolase : This enzyme plays a role in the conversion of KDPG into pyruvate and glyceraldehyde, demonstrating the interconnectedness of KDG within metabolic pathways .

Potential Therapeutic Applications

Recent research indicates that KDG and its derivatives may have significant therapeutic potential:

- Antibiotic Development : KDG has been identified as a promising compound for developing antibiotics due to its role in bacterial metabolism .

- Biomarker Potential : It has been detected in various food sources, suggesting its utility as a biomarker for dietary intake . This aspect opens avenues for research into its implications in nutrition and health.

Case Studies

- Production via Genetic Engineering : A study demonstrated the production of KDG using genetically modified Aspergillus niger, which showed enhanced yields due to reduced aldolase activity . This approach illustrates the potential for optimizing microbial production systems for KDG.

- Enzymatic Production Techniques : Research on the enzymatic synthesis of KDG highlighted a one-step process utilizing thermostable enzymes from Thermoproteus tenax, showcasing efficient conversion rates and scalability .

Propriétés

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344318 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56742-44-0, 17510-99-5 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.